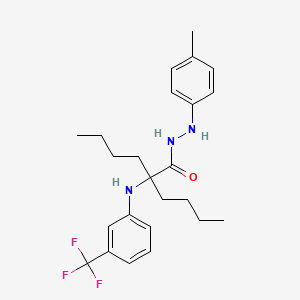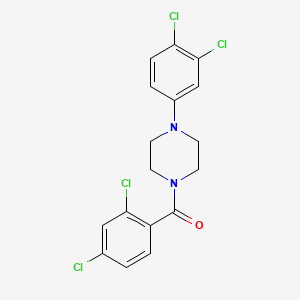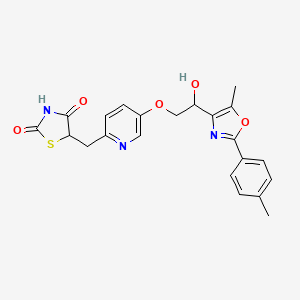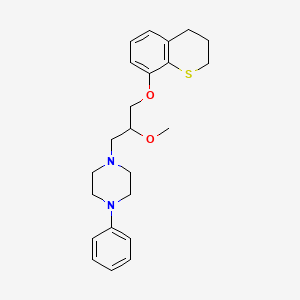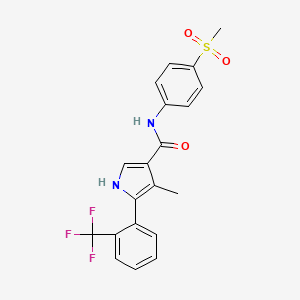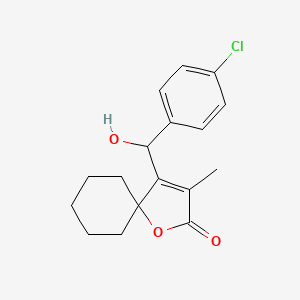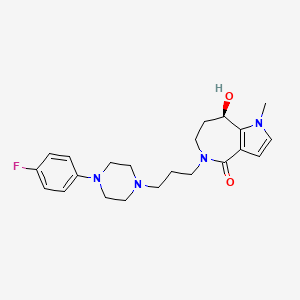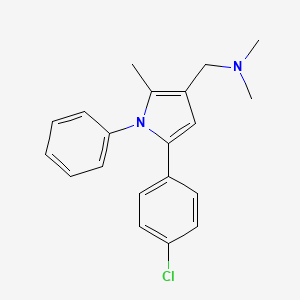
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl- is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the cyclization of suitable precursors to form the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: Subsequent steps involve the introduction of the chlorophenyl, methyl, and phenyl groups through various substitution reactions. These steps may require the use of reagents such as chlorinating agents, methylating agents, and phenylating agents under controlled conditions.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, optimization of reaction conditions, and implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Chlorinating agents (e.g., thionyl chloride), methylating agents (e.g., methyl iodide), phenylating agents (e.g., phenyl magnesium bromide)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions, receptor binding, and cellular processes.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl- depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorophenyl, methyl, and phenyl groups may influence its binding affinity and selectivity for these targets. The compound may modulate biochemical pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl-
- 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N-(cyclohexylmethyl)-2,5-dimethyl-
Uniqueness
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the chlorophenyl group, multiple methyl groups, and phenyl group differentiates it from other similar compounds and may influence its reactivity, binding affinity, and overall functionality.
特性
CAS番号 |
146204-64-0 |
|---|---|
分子式 |
C20H21ClN2 |
分子量 |
324.8 g/mol |
IUPAC名 |
1-[5-(4-chlorophenyl)-2-methyl-1-phenylpyrrol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C20H21ClN2/c1-15-17(14-22(2)3)13-20(16-9-11-18(21)12-10-16)23(15)19-7-5-4-6-8-19/h4-13H,14H2,1-3H3 |
InChIキー |
OQAGOFJLPULKEC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




